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molecular formula C16H14O2 B127054 2,2-Diphenylcyclopropanecarboxylic acid CAS No. 7150-12-1

2,2-Diphenylcyclopropanecarboxylic acid

Cat. No. B127054
M. Wt: 238.28 g/mol
InChI Key: YITOQLBHYDWJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937832

Procedure details

100 ml. of isopropanol and 0.21 mol of powdered sodium hydroxide are added to a mixture of 0.1 mol of 2,2-diphenyl-cyclopropane-carboxylic acid and 0.11 mol of piperidino-β-chloroethane hydrochloride. The mixture is heated under reflux for 8 hours, 300 ml. of water are added and the mixture extracted with diethyl ether. The ether phase is washed with water, dried over sodium sulphate, and the ether removed in vacuo to yield the base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C)C.[OH-].[Na+].[C:7]1([C:13]2([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:15][CH:14]2[C:16]([OH:18])=[O:17])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[N:26]1([CH2:32][CH2:33]Cl)[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1>O>[CH2:29]1[CH2:30][CH2:31][N:26]([CH2:32][CH2:33][O:17][C:16]([CH:14]2[C:13]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:15]2)=[O:18])[CH2:27][CH2:28]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.21 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C1)C(=O)O)C1=CC=CC=C1
Name
Quantity
0.11 mol
Type
reactant
Smiles
Cl.N1(CCCCC1)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether
WASH
Type
WASH
Details
The ether phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the ether removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the base

Outcomes

Product
Name
Type
Smiles
C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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